molecular formula C18H18N4O2S B3896755 N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B3896755
M. Wt: 354.4 g/mol
InChI Key: MKVUJAZAVIZOAW-YBFXNURJSA-N
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Description

N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base derivative featuring a benzimidazole core substituted with a methyl group at the 1-position and a sulfanyl (-S-) group at the 2-position. The acetohydrazide moiety is condensed with a 2-methoxyphenyl group in an (E)-configuration, forming an imine (C=N) bond. Structural confirmation of such compounds typically involves spectroscopic techniques (FT-IR, NMR) and X-ray crystallography .

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-22-15-9-5-4-8-14(15)20-18(22)25-12-17(23)21-19-11-13-7-3-6-10-16(13)24-2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVUJAZAVIZOAW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under reflux conditions in ethanol . The reaction is monitored using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative of the original compound.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations in Benzimidazole Derivatives

The target compound’s structure is distinguished by two key regions:

  • Benzimidazole Core : Substitutions at the 1-position (e.g., methyl, ethyl, or benzyl groups) and the 2-position (sulfanyl or thioether linkages).
  • Arylidene Moiety : The (E)-configured Schiff base, which varies in substituents (e.g., methoxy, hydroxy, or chloro groups) on the phenyl ring.

Table 1: Structural Comparison of Selected Benzimidazole Acetohydrazides

Compound Name Benzimidazole Substituent Arylidene Group Key Features
Target Compound 1-Methyl 2-Methoxyphenyl (E)-imine, sulfanyl linkage
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 1-Ethyl 3-Hydroxyphenyl Hydroxy group enhances polarity
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(2,4-dimethoxyphenyl)methylene]acetohydrazide 1-(2-Chlorobenzyl) 2,4-Dimethoxyphenyl Chlorine and dual methoxy substituents
N′-[(E)-(2-Methoxyphenyl)methylene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 1-(4-Methylbenzyl) 2-Methoxyphenyl Bulky benzyl substitution
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methylphenyl)methylene]acetohydrazide Benzothiazole (instead of benzimidazole) 3-Methylphenyl Heterocycle variation
Physicochemical Properties
  • Solubility : Methoxy and hydroxy substituents increase hydrophilicity, while benzyl or chloro groups enhance lipophilicity .
  • Melting Points : Range from 160–250°C, influenced by hydrogen bonding and crystallinity (e.g., 2-methoxyphenyl derivatives melt at ~200°C ).
Computational and Mechanistic Insights
  • DFT Studies : Used to rationalize interactions between benzodiazepine analogs and hydrazides, highlighting the role of electron density in the imine bond .
  • Hydrogen Bonding : Crystal structures (e.g., ) reveal patterns like R₂²(8) motifs, stabilizing the (E)-configuration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

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